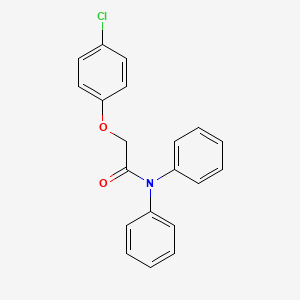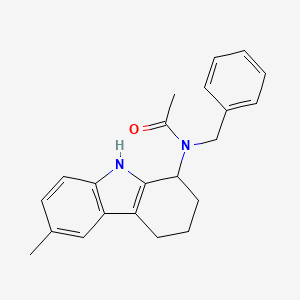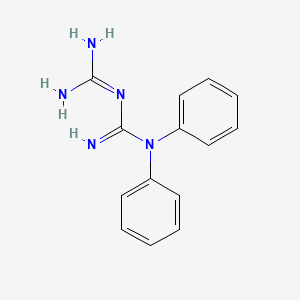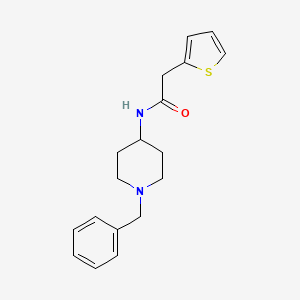![molecular formula C19H26N2O3S B5003077 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first discovered in 2005 by scientists at the University of Queensland, Australia. CX-5461 has gained significant attention in recent years due to its potential as a novel cancer therapy.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting Pol I transcription, which is responsible for the production of ribosomal RNA (rRNA) in the nucleolus of cells. By inhibiting Pol I transcription, this compound disrupts the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit cell cycle progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for cancer cells. This allows for the selective killing of cancer cells while sparing normal cells. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make dosing and administration challenging.
将来の方向性
There are a number of future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as PARP inhibitors. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the development of new Pol I inhibitors with improved selectivity and efficacy.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves a multi-step process starting with commercially available starting materials. The process involves the use of various chemical reactions such as the Grignard reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The final product is obtained through a series of purification steps including column chromatography.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, which is a hallmark of many cancers. This compound has been tested in preclinical studies on a variety of cancer types, including breast, ovarian, and pancreatic cancer, with promising results.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-19(20-12-11-16-7-2-1-3-8-16)17-9-6-10-18(15-17)25(23,24)21-13-4-5-14-21/h6-7,9-10,15H,1-5,8,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITULBPQNUUPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)



![4-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5003013.png)
![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5003037.png)
![2-chlorobenzyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5003041.png)

![5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003049.png)
![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)
![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)